molecular formula C11H12N6 B13445269 (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13445269
M. Wt: 228.25 g/mol
InChI Key: PQZPHYCTUHJIRF-UHFFFAOYSA-N
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Description

(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a novel chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features two privileged heterocyclic structures: the imidazo[1,2-a]pyridine and the 1,2,3-triazole. The imidazo[1,2-a]pyridine moiety is a well-documented pharmacophore in medicinal chemistry, found in compounds with a wide range of biological activities. Its applications span from being a key component in CFTR potentiators for cystic fibrosis research to serving as a core structure in GABA-A receptor modulators and potent c-Met kinase inhibitors such as the anticancer agent volitinib . The integration of the 1,2,3-triazole ring, often accessed via "click chemistry," enhances the molecule's potential for molecular recognition and its ability to engage in key hydrogen bonding interactions, a strategy effectively employed in the development of targeted bioactive molecules like kappa opioid receptor (KOR) agonists . The primary amine functional group on the triazole ring provides a versatile handle for further synthetic elaboration, allowing researchers to create amide linkages or sulfonamide derivatives for structure-activity relationship (SAR) studies or probe development. This compound is presented as a high-purity building block to support your innovative research in hit identification, lead optimization, and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

[1-(imidazo[1,2-a]pyridin-2-ylmethyl)triazol-4-yl]methanamine

InChI

InChI=1S/C11H12N6/c12-5-9-7-17(15-14-9)8-10-6-16-4-2-1-3-11(16)13-10/h1-4,6-7H,5,8,12H2

InChI Key

PQZPHYCTUHJIRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=C(N=N3)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is commonly synthesized via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters. According to Bagdi et al. (2015), various synthetic strategies have been developed over the past decade including condensation, multicomponent reactions, oxidative coupling, and tandem reactions to efficiently construct this bicyclic heterocycle.

A typical synthetic route involves:

  • Reacting 2-aminopyridine with an α-haloketone or α-haloester under reflux in ethanol or other suitable solvents to form the imidazo[1,2-a]pyridine ring system.
  • For example, the reaction of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate produces ethyl imidazo[1,2-a]pyridine-2-carboxylate as an intermediate.

Functionalization to Introduce the Methanamine Group

Following the formation of the imidazo[1,2-a]pyridine core, the compound is further modified to introduce the methanamine substituent. One approach involves:

  • Conversion of the ester group at the 2-position of the imidazopyridine to a hydrazide by treatment with hydrazine hydrate under reflux conditions.
  • This hydrazide intermediate can then be alkylated with propargyl bromide in the presence of potassium carbonate in DMF to introduce a propargyl (alkyne) group at the nitrogen, yielding a prop-2-yn-1-yl imidazo[1,2-a]pyridine derivative.

Construction of the 1,2,3-Triazole Ring via Click Chemistry

The 1,2,3-triazole ring is typically formed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click" reaction:

  • The alkyne-functionalized imidazo[1,2-a]pyridine derivative is reacted with an organic azide under copper(I) catalysis, often generated in situ from copper sulfate and sodium ascorbate.
  • This reaction forms a 1,4-disubstituted 1,2,3-triazole ring linking the imidazopyridine core to the azide-derived substituent.
  • For example, the reaction of the propargylated imidazopyridine hydrazide with an azide bearing a methanamine group yields the target (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine.

Summary of a Representative Synthetic Route

Step Reactants & Conditions Product Notes
1 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate, reflux in ethanol Ethyl imidazo[1,2-a]pyridine-2-carboxylate Formation of imidazopyridine core
2 Intermediate + Hydrazine hydrate, reflux Imidazo[1,2-a]pyridine-2-carbohydrazide Conversion of ester to hydrazide
3 Hydrazide + Propargyl bromide, K2CO3, reflux in DMF Prop-2-yn-1-yl imidazo[1,2-a]pyridine-2-carbohydrazide Introduction of alkyne functionality
4 Alkyne derivative + Azide (bearing methanamine), CuSO4·5H2O, sodium ascorbate, room temp (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine CuAAC click reaction forming triazole ring

Analytical Data Supporting the Syntheses

  • NMR Spectroscopy:

    • The hydrazide intermediate shows characteristic singlets corresponding to hydrazine protons (e.g., at 9.53 and 4.48 ppm).
    • After propargylation, singlets at ~3.7 ppm and 2.2 ppm correspond to the propargyl methylene and alkyne protons, respectively.
    • The triazole formation is confirmed by the appearance of singlets in the aromatic region consistent with the triazole ring protons and disappearance of alkyne proton signals.
  • IR Spectroscopy:

    • The hydrazide shows a strong carbonyl stretch around 1660 cm^-1.
    • After click reaction, characteristic triazole ring vibrations are observed.
  • Mass Spectrometry and Elemental Analysis:

    • Confirm the molecular weight and composition consistent with the target compound.

Research Discoveries and Applications

  • The imidazo[1,2-a]pyridine-triazole hybrid compounds have been explored for biological activities including cytotoxicity against cancer cell lines and as enzyme inhibitors.
  • The CuAAC click chemistry approach allows modular synthesis of diverse derivatives by varying the azide component, facilitating rapid SAR (structure-activity relationship) studies.
  • Recent medicinal chemistry research employs such compounds as scaffolds for tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibition, which is a promising target in anticancer therapy.

This detailed preparation methodology integrates classical heterocyclic synthesis with modern click chemistry techniques to efficiently assemble (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine. The multi-step synthetic strategy is supported by extensive spectroscopic characterization and has been validated in recent research literature focused on medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor and receptor modulator. It shows promise in the development of new therapeutic agents .

Medicine

In medicine, the compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a versatile candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications .

Mechanism of Action

The mechanism of action of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the triazole ring can interact with receptor sites, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

The following table summarizes structurally related compounds and their similarity metrics:

Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Differences Reference
(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine C₁₁H₁₂N₆ ~228.25 N/A Reference compound N/A
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride C₇H₁₁Cl₂N₃ 232.10 0.98 Pyrimidine replaces pyridine; dihydrochloride
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride C₁₀H₁₀ClN₃O₂ 247.66 0.83 Acetic acid substituent; chloride salt
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine C₂₁H₂₄N₄ 344.45 0.80 Dimethylamine; p-tolyl substitution
1-{Imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine C₁₁H₁₁N₅ 213.24 0.75 Pyrazole replaces triazole

Key Observations :

  • Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (similarity 0.98) shares nearly identical core topology but substitutes pyridine with pyrimidine, likely altering electronic properties and solubility due to the dihydrochloride salt .
  • 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (similarity 0.83) introduces a carboxylic acid group, enhancing polarity but reducing membrane permeability compared to the methanamine analog .
  • The pyrazole-containing analog (similarity 0.75) demonstrates how replacing triazole with pyrazole affects aromatic stacking and metabolic stability .

Target Compound :

  • Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by imidazopyridine methylation and amine functionalization .

Comparisons :

  • Compound 15e (): Synthesized via alkylation of pyridin-2-ylmethyltriazole with imidazopyridine, using a mobile phase of petrol ether/EtOAc (20:50%) .
  • N,N-Dimethyl Analog (): Involves reductive amination for dimethylamine incorporation, highlighting the versatility of the methanamine group for derivatization .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • The primary amine in the target compound enhances water solubility compared to methylated or acetylated analogs (e.g., N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine ) .
  • Triazole-containing compounds generally exhibit superior metabolic stability over pyrazole derivatives due to reduced susceptibility to oxidative degradation .

Biological Activity

The compound (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a novel heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo[1,2-a]pyridine moiety linked to a 1H-1,2,3-triazole. Its molecular formula is C11H12N6C_{11}H_{12}N_{6} with a molecular weight of approximately 224.26 g/mol. The structural components suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A widely used method to construct triazole linkages.
  • Functionalization of imidazo[1,2-a]pyridine derivatives : This may involve substitutions at various positions to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • Inhibition of c-Met Kinases : Compounds similar to (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine have shown selective inhibition against c-Met kinases with IC50 values in the nanomolar range. This inhibition is crucial for the treatment of various cancers such as non-small cell lung cancer and renal cell carcinoma .

Immunomodulatory Effects

The compound has also been investigated for its role in modulating immune responses:

  • ENPP1 Inhibition : It has been reported that related compounds can act as potent inhibitors of ENPP1, enhancing the cGAS-STING pathway and promoting antitumor immunity . This suggests that the compound could be beneficial in cancer immunotherapy.

Case Studies

Several case studies illustrate the biological activity of compounds related to (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine:

StudyCompoundActivityIC50 ValueNotes
Study 1Imidazo[1,2-a]pyridine Derivativec-Met Inhibition0.005 µMEffective against multiple cancer types
Study 2ENPP1 InhibitorImmune Modulation5.70 nMEnhances STING pathway activity
Study 3Triazole DerivativeAnticancer Activity10 nMPromising preclinical candidate

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for evaluating the drug-like properties of this compound:

  • Absorption and Distribution : Preliminary data suggest favorable absorption characteristics with moderate bioavailability.
  • Toxicity Profiles : Toxicological assessments indicate low cytotoxicity against normal cell lines while exhibiting potent effects on cancer cells .

Q & A

Q. How does the imidazo[1,2-a]pyridine moiety influence bioactivity compared to benzimidazole analogs?

  • Methodology : Comparative docking studies show imidazo[1,2-a]pyridine’s planar structure enhances π-π interactions with aromatic enzyme pockets. In MAO-B inhibition assays, imidazo[1,2-a]pyridine derivatives exhibit 3-fold higher potency (IC50 = 0.2 µM) than benzimidazoles due to better fit in the hydrophobic cleft .

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